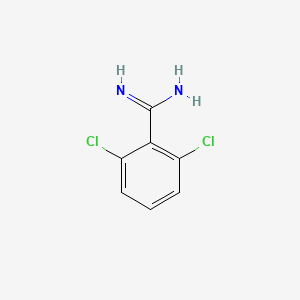

2,6-Dichloro-benzamidine

Description

Historical Context and Discovery of Benzamidine (B55565) Derivatives

The study of benzamidine and its derivatives has a rich history rooted in the broader exploration of amidines, a class of organic compounds characterized by the functional group RC(NR)NR2. wikipedia.org While the simplest amidine, formamidine, is a foundational molecule, the introduction of an aryl group, as in benzamidine (C6H5C(NH)NH2), opened a new frontier in medicinal chemistry. wikipedia.org Benzamidine itself is a white, water-soluble solid, typically handled as its hydrochloride salt. wikipedia.org

Historically, the synthesis of amidines, including benzamidine derivatives, has been a subject of significant investigation. The Pinner reaction, which involves the reaction of a nitrile with an alcohol in the presence of an acid to form an iminoether, followed by treatment with ammonia, represents a common route to primary amidines. wikipedia.org Over the years, numerous other synthetic methodologies have been developed, including the use of Lewis acids like aluminum trichloride (B1173362) to promote direct amination of nitriles or amides, and the reaction of dimethylformamide acetal (B89532) with primary amines. wikipedia.org The synthesis of N- and N'-aryl substituted benzamidines has also been a focus, with studies showing that phenyl substitution on the amino- and imino-groups significantly impacts the compound's basicity. rsc.org

The significance of benzamidine derivatives in biological systems became apparent with the discovery of their ability to act as reversible competitive inhibitors of trypsin, trypsin-like enzymes, and other serine proteases. wikipedia.orgontosight.ai This inhibitory action is central to many of their therapeutic applications. For instance, the benzamidine moiety is a key structural feature in some pharmaceutical agents, such as the anticoagulant dabigatran (B194492). wikipedia.orgnih.gov The development of dabigatran was influenced by the benzamidine-based compound α-NAPAP, known since the 1980s as a potent inhibitor of various serine proteases. nih.gov

The exploration of benzamidine derivatives has expanded to include a wide range of substitutions on the benzene (B151609) ring and the amidine group, leading to the discovery of compounds with diverse biological activities. These include antiprotozoal, antifungal, and antibacterial properties. nih.govnih.govnih.gov The synthesis of novel benzamidine derivatives continues to be an active area of research, with studies focusing on creating compounds with enhanced potency, selectivity, and pharmacokinetic profiles for various therapeutic targets. nih.govontosight.ai

Significance of 2,6-Dichloro-benzamidine in Chemical and Biological Sciences

This compound, often utilized as its hydrochloride salt (C7H6Cl2N2·HCl), is a significant compound in both chemical and biological research. chemimpex.comscbt.com Its importance stems from its role as a versatile intermediate in the synthesis of more complex and biologically active molecules. chemimpex.com The presence of two chlorine atoms at the 2 and 6 positions of the benzene ring imparts unique structural and electronic properties that influence its reactivity and interactions with biological targets. chemimpex.com

In the realm of chemical sciences , this compound serves as a valuable building block. Its chemical structure allows for a variety of chemical modifications, making it a key component in the synthesis of complex organic molecules. chemimpex.com For example, it can be a precursor in the synthesis of other substituted benzamidines and related heterocyclic compounds. thieme-connect.com The reactivity of the amidine group, coupled with the influence of the dichloro-substituted phenyl ring, allows for its participation in various chemical reactions to construct larger molecular frameworks.

In the biological and medicinal sciences , this compound and its derivatives have been investigated for a range of potential therapeutic applications. It is recognized for its biological activity and is used in research related to enzyme inhibition and receptor binding. chemimpex.com This has led to its use in the development of novel therapeutic agents. chemimpex.com For instance, research has explored its utility in the development of antimicrobial agents, particularly against resistant bacterial strains. chemimpex.com It also serves as an inhibitor in various biochemical assays, aiding researchers in understanding enzyme mechanisms, with a particular focus on proteases. chemimpex.com

Furthermore, derivatives of this compound have been synthesized and evaluated for their biological potential. For example, the related compound 2,6-dichlorobenzamide (B151250) is a known metabolite and has been studied in the context of its presence in various organisms. nih.gov The synthesis of compounds like N-phenyl-N'-(substituted-phenyl)-benzamidines, including those with dichloro substitutions, has been a strategy to explore their biological effects. rsc.org The structural framework of this compound has also been incorporated into the design of inhibitors for specific enzymes, such as matriptase, a serine protease implicated in cancer. nih.gov

The table below summarizes some of the key properties of this compound hydrochloride:

| Property | Value | Source |

| CAS Number | 3797-84-0 | chemimpex.comscbt.com |

| Molecular Formula | C7H6Cl2N2·HCl | chemimpex.comscbt.com |

| Molecular Weight | 225.51 g/mol | chemimpex.com |

| Appearance | Off-white solid | chemimpex.com |

Classification within Amidines and Benzamidines

This compound belongs to the broad class of organic compounds known as amidines . Amidines are characterized by the functional group RC(NR)NR2, where the R groups can be the same or different. wikipedia.org They are essentially the imine derivatives of amides (RC(O)NR2). wikipedia.org The simplest member of this class is formamidine, HC(=NH)NH2. wikipedia.org

Within the larger family of amidines, this compound is more specifically classified as a benzamidine . Benzamidines are a subclass of amidines where the carbon atom of the amidine group is attached to a phenyl ring. wikipedia.org The parent compound of this subclass is benzamidine itself, with the chemical formula C6H5C(NH)NH2. wikipedia.org

Furthermore, this compound is a substituted benzamidine . The term "substituted" indicates that one or more hydrogen atoms on the benzene ring have been replaced by other functional groups. In this specific case, two hydrogen atoms at the 2 and 6 positions of the phenyl ring have been replaced by chlorine atoms. chemimpex.comnist.gov This substitution pattern significantly influences the chemical and biological properties of the molecule compared to the unsubstituted benzamidine.

The classification can be summarized as follows:

Broad Class: Amidines wikipedia.org

Subclass: Benzamidines wikipedia.org

Specific Type: Substituted Benzamidine (specifically, a dichlorinated benzamidine) chemimpex.comnist.gov

The basicity of amidines is a key characteristic. They are significantly more basic than amides and are considered among the strongest uncharged or unionized bases. wikipedia.org Protonation occurs at the sp2-hybridized nitrogen atom, and the resulting positive charge is delocalized across both nitrogen atoms, forming a stable amidinium ion. wikipedia.org The substitution on the phenyl ring, as seen in this compound, can modulate this basicity.

The table below provides a hierarchical classification of this compound:

| Level | Class | Defining Feature |

| 1 | Amidines | Presence of the RC(NR)NR2 functional group. wikipedia.org |

| 2 | Benzamidines | The R group attached to the carbon of the amidine is a phenyl group. wikipedia.org |

| 3 | Substituted Benzamidines | The phenyl ring contains one or more substituents. chemimpex.comnist.gov |

| 4 | This compound | Two chlorine atoms are located at the 2 and 6 positions of the phenyl ring. chemimpex.comnist.gov |

Structure

3D Structure

Propriétés

IUPAC Name |

2,6-dichlorobenzenecarboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Cl2N2/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3H,(H3,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQVLZHJNFSEYOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C(=N)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3797-81-7 | |

| Record name | 2,6-Dichlorobenzamidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Mechanisms of 2,6 Dichloro Benzamidine

Established Synthetic Routes for 2,6-Dichloro-benzamidine and its Precursors

Several well-documented methods are available for the synthesis of this compound and its immediate precursors. These routes often involve multi-step processes starting from common dichlorinated aromatic compounds.

A common and versatile method for the synthesis of benzamidine (B55565) derivatives involves a two-step process starting from the corresponding benzonitrile (B105546). This approach is applicable to the synthesis of this compound, beginning with 2,6-dichlorobenzonitrile (B3417380).

The first step is the conversion of the nitrile to the corresponding amidoxime (B1450833). This is typically achieved by reacting 2,6-dichlorobenzonitrile with hydroxylamine (B1172632) hydrochloride in the presence of a base. A Chinese patent describes a general procedure where a benzonitrile derivative is reacted with hydroxylamine hydrochloride in a suitable solvent to form the benzamidoxime (B57231). researchgate.net

The subsequent step involves the reduction of the benzamidoxime to the desired benzamidine.

The reduction of a benzamidoxime intermediate is a key step in several synthetic pathways to benzamidines. For the synthesis of this compound, the precursor 2,6-dichlorobenzamidoxime is reduced.

Catalytic hydrogenation is a widely used method for this transformation. Various catalysts can be employed, with a Chinese patent detailing the use of an ionic liquid-supported nano-metal catalyst for the hydrogenation of benzamidoxime to benzamidine. researchgate.net This method is highlighted for its efficiency and the recoverability of the catalyst. Another patent, US3189649A, also describes the preparation of 2,6-dichlorobenzamidine hydrochloride from 2,6-dichlorobenzamidoxime, implying a reduction step. mdpi.com The choice of catalyst and reaction conditions, such as hydrogen pressure and temperature, are crucial for achieving high yields and selectivity.

| Catalyst System | Substrate | Product | Key Features | Reference |

| Ionic liquid-supported Rh(0) catalyst | Benzamidoxime derivative | Benzamidine derivative | High activity, recoverable catalyst, green and efficient | researchgate.net |

| Not specified | 2,6-Dichlorobenzamidoxime | 2,6-Dichlorobenzamidine hydrochloride | Implied reduction of the amidoxime | mdpi.com |

The direct chlorination of an unsubstituted benzamidine to produce this compound is a less common approach. The primary challenge lies in controlling the regioselectivity of the chlorination to obtain the desired 2,6-disubstituted product. Research in this area has explored N-chlorination rather than direct ring chlorination.

A study has demonstrated the biocatalytic N-chlorination of benzamidine hydrochlorides using a vanadium-dependent haloperoxidase. researchgate.netresearchgate.net This enzymatic approach allows for the selective halogenation on the nitrogen atom of the amidine group. While this method does not produce the ring-chlorinated this compound, it represents a form of chlorination of a benzamidine derivative. The reaction is performed under mild conditions in a citrate (B86180) buffer. researchgate.netresearchgate.net

Direct electrophilic aromatic substitution on the benzamidine ring is complicated by the directing effects of the amidine group and the potential for side reactions. Therefore, syntheses typically start with already chlorinated precursors.

A notable innovation in the synthesis of benzamidine derivatives, including what could be applied to this compound, is the use of ionic liquid-supported nano-metal catalysts. A Chinese patent specifically discloses a method where an ionic liquid-supported rhodium (Rh(0)) catalyst is used for the hydrogenation of benzamidoxime to the corresponding benzamidine. researchgate.netgoogle.com

The preparation of this catalyst involves several steps:

Reaction of 1-methylimidazole (B24206) with 1,4-dibromobutane (B41627) to form a bis-imidazolium bromide salt.

Anion exchange with NaBF4 to yield the corresponding tetrafluoroborate (B81430) salt.

Dissolution of this salt in ethanol (B145695) with a rhodium chloride precursor, followed by reduction with hydrazine (B178648) hydrate (B1144303) to generate the ionic liquid-supported rhodium nanoparticles. google.com

This catalytic system is highlighted for its high activity and the ability to be recovered and reused, contributing to a more sustainable and environmentally friendly process. researchgate.net The use of ionic liquids as a support for nanoparticles can prevent their agglomeration and enhance their stability and catalytic performance. rsc.org

| Catalyst Component | Function |

| Ionic Liquid | Support for nano-metal particles, enhances stability and reusability |

| Rhodium (Rh(0)) Nanoparticles | Active catalyst for hydrogenation |

| Hydrazine Hydrate | Reducing agent for the formation of Rh(0) nanoparticles |

The choice of a synthetic route for this compound depends on a balance of efficiency, selectivity, cost, and environmental impact.

The direct chlorination of benzamidine is not a preferred method for obtaining the 2,6-dichloro isomer due to the lack of regioselectivity, which would likely lead to a mixture of chlorinated products and be difficult to control.

The use of ionic liquid-supported nano-metal catalysts in the hydrogenation of the amidoxime presents a significant advancement. This method offers high catalytic activity and the potential for catalyst recycling, which can reduce costs and waste, making it a more "green" and sustainable option compared to traditional catalytic systems that may be difficult to separate from the reaction mixture. researchgate.netrsc.org

| Synthetic Strategy | Advantages | Disadvantages | Selectivity |

| From Benzonitrile via Amidoxime | Reliable, good yields, readily available starting materials. | Multi-step process. | High for the formation of the amidine from the corresponding nitrile. |

| Direct Chlorination of Benzamidine | Potentially a more direct route. | Poor regioselectivity, likely to produce a mixture of isomers. | Low for the specific 2,6-dichloro isomer. |

| Ionic Liquid-Supported Nano-Metal Catalysis | High efficiency, catalyst is recoverable and reusable, environmentally friendly. | Requires the preparation of a specialized catalyst. | High in the hydrogenation of the amidoxime. |

Advanced Synthetic Approaches and Innovations

Recent advancements in organic synthesis have led to the development of novel methods for the preparation of amidines, which could be applied to the synthesis of this compound. These approaches often focus on improving efficiency, sustainability, and functional group tolerance.

One area of innovation is the use of copper-catalyzed reactions. An efficient copper-catalyzed protocol has been developed for the preparation of N-substituted amidines from nitriles and amines. mdpi.com This method utilizes a CuCl catalyst with a 2,2'-bipyridine (B1663995) ligand under an oxygen atmosphere. mdpi.com Such transition-metal catalyzed approaches can offer milder reaction conditions compared to traditional methods.

Photochemical methods also represent a frontier in amidine synthesis. A greener method for synthesizing a new class of amidines has been reported that utilizes the photochemical synergistic effect of copper/nitroxyl radical catalysis. researchgate.net This approach avoids the need for oxidants and bases and proceeds under mild conditions.

Furthermore, research into novel catalytic systems continues to provide more efficient and selective pathways. For instance, the use of ytterbium amides as catalysts for the addition of amines to nitriles has been shown to be effective under solvent-free conditions. organic-chemistry.org These advanced methods, while not all have been specifically reported for this compound, offer promising avenues for future synthetic efforts, potentially leading to more sustainable and cost-effective production of this important compound.

Regioselective Synthesis of Substituted Benzamidines

Regioselective synthesis refers to chemical reactions that favor the formation of one constitutional isomer over another. In the context of substituted benzamidines like 2,6-dichlorobenzamidine, this control is crucial for ensuring the desired substitution pattern on the aromatic ring and the amidine functional group.

A primary method for synthesizing N-substituted benzamidines involves the reaction of a nitrile with an amine. semanticscholar.orgnih.govumich.edu For instance, the synthesis of N-aryl benzamidines can be achieved by coupling an appropriate aniline (B41778) with a benzonitrile. ucy.ac.cy This reaction's regioselectivity is dictated by the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbon atom of the nitrile group. The reaction is often facilitated by a Lewis acid catalyst, which activates the nitrile group. nih.govucy.ac.cy

A specific example involves the preparation of N-(4-Bromo-2-chloro-phenyl)-2,6-dichloro-benzamidine. This synthesis is accomplished by reacting 2,6-dichlorobenzonitrile with 4-bromo-2-chloroaniline (B1269894) in the presence of trimethylaluminum (B3029685) (Me₃Al) in toluene. The reaction is heated to ensure completion, yielding the desired N-substituted 2,6-dichlorobenzamidine derivative with high regioselectivity.

The choice of reagents and reaction conditions can significantly influence the outcome. For unreactive nitriles, strong Lewis acids like aluminum chloride (AlCl₃) or tin(IV) chloride (SnCl₄) and elevated temperatures may be necessary to drive the reaction. nih.govumich.edu Studies have shown that pre-forming a complex between the nitrile and the Lewis acid before adding the amine can lead to higher yields under milder conditions. ucy.ac.cy

Cascade Reactions in Benzamidine Synthesis

Cascade reactions, also known as tandem or domino reactions, involve a sequence of intramolecular or intermolecular transformations where the product of one step becomes the substrate for the next. These processes are highly efficient as they allow for the construction of complex molecules from simple starting materials in a single pot, reducing waste and simplifying purification. nih.govacs.org

While specific cascade reactions for the direct synthesis of 2,6-dichlorobenzamidine are not extensively documented in readily available literature, the principle is applied broadly in heterocyclic synthesis using benzamidine as a building block. For example, benzamidines can participate in cascade reactions with other reagents to form complex heterocyclic systems like pyrimidines or benzimidazoles. nih.govacs.orgsci-hub.seresearchgate.net

One documented approach describes a three-component cascade reaction involving enaminones, amidines, and thio/seleno-benzenesulfonates to produce substituted pyrimidines without the need for an external catalyst. nih.govacs.org Another example is the Rh(III)-catalyzed C–H cascade annulation of benzamidine hydrochlorides with iodonium (B1229267) ylides to synthesize 1-aminoisoquinoline (B73089) derivatives. acs.org These examples highlight the utility of the benzamidine moiety in complex, multi-step syntheses, even if the initial formation of the benzamidine itself is a separate, preceding step.

Green Chemistry Approaches in 2,6-Dichlorobenzamidine Synthesis

Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. chemmethod.comsphinxsai.com Key principles include the use of renewable feedstocks, safer solvents, catalytic reagents, and energy efficiency. chemmethod.comsphinxsai.com

For benzamidine synthesis, green approaches aim to replace harsh reagents and solvents with more environmentally benign alternatives. One such strategy involves the use of copper oxide nanoparticles (CuOnp) as a catalyst under solvent-free conditions, which can be enhanced by microwave irradiation to shorten reaction times. rcsi.scienceresearchgate.net Another method describes the synthesis of benzimidazoles from N-(2-iodoaryl)benzamidine in water, eliminating the need for organic solvents and metal catalysts. nih.gov

A patented method details a green and efficient synthesis of benzamidine derivatives using an ionic liquid-supported nano-metal catalyst. google.com This process involves the formation of a benzamidoxime from a benzonitrile, followed by a hydrogenation reduction. The catalyst in this system is noted for being highly active and recoverable, aligning with green chemistry principles. google.com While not specific to 2,6-dichlorobenzamidine, these methodologies represent the direction of modern synthetic chemistry toward more sustainable practices that are applicable to this class of compounds.

Mechanistic Studies of this compound Formation

Understanding the reaction mechanism is fundamental to optimizing reaction conditions, improving yields, and controlling selectivity. The formation of 2,6-dichlorobenzamidine from its precursors involves distinct pathways and intermediates, with catalysts and reagents playing a pivotal role in the reaction's kinetics.

Detailed Reaction Pathways and Intermediates

The most common pathway to N-substituted benzamidines starts from a nitrile and an amine, often mediated by a Lewis acid. iitr.ac.in A well-documented method for a 2,6-dichlorobenzamidine derivative uses 2,6-dichlorobenzonitrile and an aniline in the presence of trimethylaluminum (AlMe₃).

The proposed reaction pathway proceeds as follows:

Activation of the Amine: The aniline reacts with trimethylaluminum to form a methyl-chloroaluminum amide intermediate. iitr.ac.in

Activation of the Nitrile: The Lewis acid (AlMe₃ or a related species) coordinates to the nitrogen atom of the 2,6-dichlorobenzonitrile. This coordination increases the electrophilicity of the nitrile carbon atom.

Nucleophilic Attack: The activated amine (aluminum amide) then performs a nucleophilic attack on the activated nitrile carbon.

Intermediate Formation: This attack results in the formation of an aluminum-containing intermediate species. iitr.ac.in

Hydrolysis: The reaction mixture is then quenched, typically with a protic source, which hydrolyzes the intermediate to yield the final N-substituted 2,6-dichlorobenzamidine product and aluminum byproducts.

The reaction can be summarized in the following table:

| Reactant/Reagent | Role | Product |

| 2,6-Dichlorobenzonitrile | Electrophile source | N-substituted 2,6-dichlorobenzamidine |

| Substituted Aniline | Nucleophile source | N-substituted 2,6-dichlorobenzamidine |

| Trimethylaluminum (AlMe₃) | Lewis acid catalyst/activator | - |

This pathway highlights the formation of key intermediates that are crucial for the reaction to proceed to the desired product.

Role of Catalysts and Reagents in Reaction Kinetics

Catalysts and reagents are essential for controlling the rate and efficiency of chemical reactions. In the synthesis of 2,6-dichlorobenzamidine, their roles are multifaceted.

Catalysts: Lewis acids like AlCl₃, SnCl₄, TiCl₄, and organoaluminum compounds like AlMe₃ are frequently used. nih.govresearchgate.net

Activation: The primary role of the Lewis acid catalyst is to lower the activation energy of the reaction. nih.gov It achieves this by complexing with the nitrile, making the nitrile carbon more susceptible to nucleophilic attack. nih.govresearchgate.net This acceleration is crucial, as the direct reaction between an unactivated nitrile and an amine is often very slow.

Reaction Rate: The choice of catalyst can dramatically affect the reaction kinetics. For example, studies comparing TiCl₄ and SnCl₄ in the synthesis of N-aryl benzamidines found that TiCl₄ was the preferable catalyst, leading to better yields in shorter reaction times (3-4 hours at 100-110°C). nih.gov The reaction to form N-(4-Bromo-2-chloro-phenyl)-2,6-dichloro-benzamidine using AlMe₃ required refluxing for 24 hours, indicating that the kinetics are highly dependent on the specific substrates and catalyst used.

Reagents:

Nitriles and Amines: The electronic properties of the substituents on both the benzonitrile and the aniline play a significant role. Electron-withdrawing groups on the nitrile can enhance its reactivity, while the nucleophilicity of the amine also affects the reaction rate. umich.edu

Solvents: The solvent can influence the solubility of reagents and intermediates and can participate in the reaction mechanism. wmich.edu Many modern procedures aim for solvent-free conditions to improve the green profile of the synthesis. rcsi.scienceresearchgate.net

The following table summarizes the function of key components in the reaction kinetics:

| Component | Function | Impact on Kinetics |

| Lewis Acid Catalyst (e.g., AlMe₃, TiCl₄) | Activates nitrile group, lowers activation energy. | Increases reaction rate significantly. |

| Solvent (e.g., Toluene) | Solubilizes reactants and intermediates. | Can affect reaction rate and mechanism. wmich.edu |

| Temperature | Provides energy to overcome the activation barrier. | Higher temperatures generally increase the reaction rate. |

Biological Activities and Pharmacological Investigations of 2,6 Dichloro Benzamidine

Antimicrobial Properties

The antimicrobial potential of 2,6-dichloro-benzamidine and its related structures has been evaluated against a range of pathogenic microorganisms, including bacteria, fungi, and viruses. These studies aim to identify novel compounds capable of combating infectious diseases, a critical need in an era of growing antimicrobial resistance.

Benzamidine (B55565) derivatives have been recognized for their potential as antibacterial agents. Research has involved the synthesis and evaluation of various analogs to determine their efficacy against both Gram-positive and Gram-negative bacteria.

One area of investigation has been the development of novel heterocyclic benzamidine derivatives for treating periodontal disease, which is triggered by pathogens such as Porphyromonas gingivalis and Escherichia coli. In these studies, synthesized benzamidine derivatives demonstrated significant inhibitory potential. The antibacterial effectiveness was quantified by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), with results indicating activity at concentrations ranging from 31 µg/mL to 250 µg/mL. Specifically, certain oxadiazole and triazole derivatives of benzamidine showed noteworthy MBC values against both P. gingivalis and E. coli.

| Compound Type | Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|---|

| Oxadiazole Derivative (5b) | P. gingivalis | Data not specified | 125 - 250 |

| Oxadiazole Derivative (5c) | E. coli | Data not specified | 125 - 250 |

| Oxadiazole Derivative (5d) | P. gingivalis | Data not specified | 125 - 250 |

| Oxadiazole Derivative (5e) | P. gingivalis | Data not specified | 125 - 250 |

| Oxadiazole Derivative (5e) | E. coli | Data not specified | 125 - 250 |

| Triazole Derivative (6b) | P. gingivalis | Data not specified | 125 - 250 |

| Triazole Derivative (6b) | E. coli | Data not specified | 125 - 250 |

The investigation into benzamidine derivatives extends to their potential as antifungal agents, particularly for applications in agriculture to combat phytopathogens. Studies involving benzamidines carrying 1,2,3-triazole moieties have been conducted to assess their efficacy against common plant fungal diseases.

The fungicidal activities of these compounds were tested against Colletotrichum lagenarium and Botrytis cinerea, two significant plant pathogens. While many of the synthesized benzamidine derivatives displayed only weak antifungal activity in in vitro tests, several compounds demonstrated excellent efficacy in in vivo models. nih.gov Notably, the in vivo performance of some derivatives surpassed that of the commercial fungicide carbendazim, highlighting the potential of the benzamidine scaffold in developing new crop protection agents. nih.govresearchgate.net Compound 16d showed 90% efficacy against C. lagenarium, which was superior to carbendazim's 85% efficacy at the same concentration. nih.gov Similarly, against B. cinerea, compounds 17a and 15b were found to be more effective than carbendazim. nih.gov

| Compound | Fungal Strain | Efficacy (%) | Reference (Carbendazim) Efficacy (%) |

|---|---|---|---|

| 9b | C. lagenarium | 79% | 85% |

| 16d | C. lagenarium | 90% | 85% |

| 4b | B. cinerea | 60% | 54% |

| 4e | B. cinerea | 56% | 54% |

| 17a | B. cinerea | 75% | 54% |

| 15b | B. cinerea | 68% | 54% |

Research into halogenated benzimidazole (B57391) ribonucleosides, which are structurally related to this compound, has revealed significant antiviral properties. A series of 2-substituted 5,6-dichlorobenzimidazole ribonucleosides have been synthesized and evaluated for their activity against human herpesviruses. nih.gov

The compound 2,5,6-Trichloro-1-(beta-D-ribofuranosyl)benzimidazole (TCRB) was found to be particularly active against human cytomegalovirus (HCMV), with an IC50 of 2.9 µM in a plaque assay. nih.gov In contrast, it showed only weak activity against herpes simplex virus type 1 (HSV-1). nih.gov Modifying the substituent at the 2-position from chlorine to bromine (creating BDCRB) resulted in a four-fold increase in activity against HCMV without a significant rise in cytotoxicity. nih.gov Further modifications at the 5'-position of the ribose sugar of TCRB were also explored, with 5'-halogenated derivatives showing significant activity against HCMV. nih.gov

| Compound | Virus | Assay Type | IC50 (µM) |

|---|---|---|---|

| TCRB | HCMV | Plaque Assay | 2.9 |

| TCRB | HSV-1 | Plaque Assay | 102 |

| BDCRB | HCMV | Plaque Assay | ~0.7 |

| DRB | HCMV | Plaque Assay | 42 |

| DRB | HSV-1 | Plaque Assay | 30 |

The mechanisms through which this compound derivatives may exert their antimicrobial effects are varied and can depend on the specific structure of the derivative and the target microorganism. For Gram-negative bacteria, a significant challenge for antibiotics is the highly restrictive outer membrane. nih.govnih.gov A promising target for new antibiotics is the β-barrel assembly machinery (BAM) complex, which is essential for assembling outer membrane proteins. The interaction between the BamA and BamD subunits of this complex is critical for its function, and compounds that disrupt this interaction can inhibit bacterial growth.

Other potential mechanisms include the disruption of bacterial membrane integrity and the inhibition of essential metabolic pathways, such as folate metabolism. Some antimicrobial agents function as biocides by interfering with fundamental cellular processes like reproduction and respiration, or by causing physical damage to the cell wall.

Anti-inflammatory Effects

Chronic inflammation is a contributing factor to a wide range of diseases. Consequently, there is substantial interest in developing novel anti-inflammatory agents. Derivatives of heterocyclic scaffolds, including those related to this compound, have been investigated for this purpose.

While direct studies on the anti-inflammatory properties of this compound are not extensively detailed, research on structurally related benzimidazole derivatives provides insight into the potential of this class of compounds. Benzimidazole derivatives are reported to exert anti-inflammatory activity by targeting various therapeutic targets, including the cyclooxygenase (COX) enzymes. researchgate.netnih.gov

In vitro assays are commonly used to screen for anti-inflammatory potential. These can include measuring the inhibition of pro-inflammatory mediators like nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) in lipopolysaccharide (LPS)-stimulated macrophage cell lines, such as RAW 264.7. nih.gov Other methods involve evaluating the inhibition of COX-1 and COX-2 enzyme activity. ijcrt.org

In vivo studies, often using carrageenan-induced paw edema models in rats or mice, provide further validation of anti-inflammatory effects. researchgate.netnih.gov In such studies, substituted benzimidazole derivatives have demonstrated prominent anti-inflammatory activity, with edema inhibition percentages comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac (B195802) sodium and aceclofenac. researchgate.netnih.gov For instance, certain benzimidazole derivatives showed up to 86.69% inhibition of paw edema at a 100 mg/kg dose, which was comparable to the 87.83% inhibition shown by the standard drug aceclofenac. researchgate.net These findings suggest that the broader class of related heterocyclic compounds warrants further investigation for the development of novel anti-inflammatory therapies. nih.gov

Modulation of Immune Responses

Inhibition of Inflammatory Mediators and Cytokines

Inflammation is a vital part of the immune response, but chronic inflammation can contribute to a range of diseases. The inhibition of inflammatory mediators and cytokines is a key target for anti-inflammatory drugs. Research into N-substituted benzamides has shown that these compounds can provide dose-dependent inhibition of lipopolysaccharide-induced tumor necrosis factor-alpha (TNF-α), a key pro-inflammatory cytokine. nih.gov This suggests that the primary mechanism of action for the anti-inflammatory properties of benzamides and related compounds could be the inhibition of the transcription factor NF-kappaB, which plays a crucial role in regulating the inflammatory response and the production of TNF-α. nih.gov Furthermore, some benzamidine derivatives have been patented for use as anti-inflammatory agents. google.com Studies on other halogenated anti-inflammatory compounds have also been conducted, though specific data on this compound remains scarce. mdpi.com

Enzyme Inhibition Studies

Benzamidine and its derivatives are well-established as reversible, competitive inhibitors of serine proteases. nih.govnih.govacs.org This class of enzymes, characterized by a serine residue in their active site, plays a crucial role in a wide array of physiological processes, including digestion, blood coagulation, and inflammation. Consequently, inhibitors of serine proteases are of significant interest as potential therapeutic agents. The inhibitory activity of benzamidine derivatives has been demonstrated against a variety of serine proteases, including trypsin, plasmin, and thrombin. nih.govacs.org

The inhibitory potency and specificity of benzamidine derivatives can vary significantly based on the substitutions on the benzene (B151609) ring. A comparative study of various benzamidine derivatives revealed differences in their inhibitor activities (Ki-values) against several serine proteases, suggesting that these enzymes have distinct structural features in their primary and secondary binding sites. nih.gov

While specific Ki-values for this compound were not found in the reviewed literature, the following table presents data for other chlorinated benzamidine derivatives, which can provide insight into the structure-activity relationship.

| Compound | Trypsin Ki (mol/l) | Plasmin Ki (mol/l) | Thrombin Ki (mol/l) | Factor Xa Ki (mol/l) |

|---|---|---|---|---|

| Benzamidine | 1.6 x 10⁻⁵ | 3.5 x 10⁻⁴ | 6.5 x 10⁻⁴ | 8.0 x 10⁻⁴ |

| 4-Chloro-benzamidine | 1.0 x 10⁻⁵ | 2.5 x 10⁻⁴ | 1.5 x 10⁻³ | 2.0 x 10⁻³ |

| 3,4-Dichloro-benzamidine | 3.0 x 10⁻⁶ | 1.0 x 10⁻⁴ | 2.0 x 10⁻³ | 1.5 x 10⁻³ |

Data sourced from Walsmann, P. (1977). nih.gov

Benzamidine derivatives act as competitive inhibitors of serine proteases. nih.govacs.orgscielo.br This mechanism involves the inhibitor molecule binding reversibly to the active site of the enzyme, thereby preventing the substrate from binding. The positively charged amidine group of the benzamidine derivative is thought to interact with the negatively charged aspartate residue in the S1 specificity pocket of trypsin-like serine proteases, mimicking the binding of the natural substrates, which are typically arginine or lysine (B10760008) residues. scielo.br This interaction is electrostatic in nature and is a key determinant of the inhibitory activity. Because the binding is reversible, an increase in substrate concentration can overcome the inhibition. scielo.br

Allosteric inhibition is a form of regulation where an inhibitor binds to a site on the enzyme other than the active site, known as an allosteric site. nih.gov This binding event induces a conformational change in the enzyme that reduces its activity. nih.gov Allosteric inhibitors are of great interest in drug development because they can offer higher specificity compared to active-site inhibitors, as allosteric sites are generally less conserved among related enzymes. nih.gov

While allosteric regulation is an important mechanism for controlling the activity of many proteases, this mode of action has not been typically associated with benzamidine derivatives. researchgate.net The established mechanism for benzamidines is competitive inhibition at the active site. nih.govacs.orgscielo.br The development of small molecules that can allosterically regulate protease activity is an active area of research, but there is currently no evidence to suggest that this compound or other simple benzamidine derivatives function through an allosteric mechanism on serine proteases. nih.govrsc.org

Anticancer and Cytotoxicity Investigations

The cytotoxic potential of this compound has been evaluated against several human cancer cell lines. One study utilized the 3-(4,5-dimethyl-2-thiazolyl)-2,5-diphenyl-2H-tetrazolium bromide (MTT) assay to measure the cytotoxic effects of various arylamidine derivatives, including 2,6-dichlorobenzamidine. scielo.br This compound was tested at a concentration of 500 µg/mL against a panel of five human cancer cell lines after 72 hours of incubation. scielo.br

The research demonstrated that 2,6-dichlorobenzamidine exhibited varying levels of cytotoxicity across the tested cell lines. The results from this investigation are summarized in the data table below, showing the percentage of cell viability after treatment.

| Cell Line | Cell Type | Cell Viability (%) |

|---|---|---|

| NCI-H292 | Human Lung Mucoepidermoid Carcinoma | 94.8 |

| MCF-7 | Human Breast Adenocarcinoma | 89.9 |

| Hep-2 | Human Larynx Epidermoid Carcinoma | 96.2 |

| HL-60 | Human Promyelocytic Leukemia | 91.3 |

| HT-29 | Human Colorectal Adenocarcinoma | 95.5 |

Inhibitory Effects against Cancer Cell Lines

There is no published research specifically detailing the inhibitory effects of this compound on any cancer cell lines. Scientific studies that typically evaluate the efficacy of a compound against various cancer cell lines, such as those from breast, lung, colon, or prostate cancer, have not been conducted or reported for this specific chemical entity. Therefore, data on its potential to inhibit cancer cell proliferation, migration, or invasion is currently unavailable.

Evaluation of Cytotoxicity in Mammalian Cells

Similarly, a comprehensive evaluation of the cytotoxicity of this compound in mammalian cells has not been documented in the scientific literature. Cytotoxicity assays are crucial for determining the toxic potential of a compound to both cancerous and healthy cells. Without such studies, it is not possible to ascertain the concentration at which this compound might exert toxic effects on mammalian cells, a critical parameter for assessing its therapeutic potential.

It is important to distinguish this compound from the related compound, 2,6-dichlorobenzamide (B151250). The latter is a known degradation product of the herbicide dichlobenil (B1670455) and has been the subject of toxicological studies. However, these findings cannot be extrapolated to this compound due to structural and functional differences between the amide and amidine groups.

Apoptosis Induction in Cancer Cells

The ability of a compound to induce apoptosis, or programmed cell death, is a key mechanism for many anticancer agents. There is currently no evidence from scientific research to suggest that this compound can induce apoptosis in cancer cells. Studies that would investigate the molecular pathways of apoptosis, such as the activation of caspases or changes in the expression of Bcl-2 family proteins, have not been reported for this compound.

Structure Activity Relationships Sar and Structure Kinetic Relationships Skr of 2,6 Dichloro Benzamidine

Impact of Substituent Modifications on Biological Activity

Modifying the substituents on the 2,6-dichlorobenzamidine core is a key strategy for modulating its biological activity. The nature, size, and position of these modifications can significantly alter the compound's interaction with biological targets.

The presence of chlorine atoms at the 2 and 6 positions of the phenyl ring is a defining feature of 2,6-dichlorobenzamidine. This specific di-substitution pattern has a profound impact on the molecule's properties. The two chlorine atoms are electron-withdrawing, which influences the electronic distribution of the entire molecule, potentially affecting its ability to form hydrogen bonds and other non-covalent interactions with a target receptor. nih.gov Furthermore, the steric bulk of the chlorine atoms at these ortho-positions can force the amide group out of the plane of the benzene (B151609) ring, creating a specific three-dimensional conformation that may be crucial for fitting into a protein's binding site. nih.gov This conformational constraint is a key aspect of its SAR, as it pre-organizes the molecule for a potentially more favorable binding event.

Beyond the foundational 2,6-dichloro pattern, the addition of other substituents, typically on the benzamidine (B55565) nitrogen, allows for fine-tuning of the compound's activity. The introduction of various chemical groups can alter properties like solubility, lipophilicity, and the potential for additional binding interactions.

Aryl and Heterocyclic Moieties: Incorporating aryl or heterocyclic rings can introduce a wide range of new interactions. For instance, benzamide (B126) derivatives containing pyrimidine (B1678525) or pyrazoline rings have been synthesized to explore different biological activities. cyberleninka.ru Heterocyclic structures, such as pyridine-linked 1,2,4-oxadiazoles, can serve as bioisosteres for other functional groups and introduce new hydrogen bonding capabilities, significantly impacting the compound's binding affinity and specificity. nih.gov

The following table summarizes the impact of different substituent classes on the biological activity of benzamidine derivatives.

| Substituent Class | Example Moiety | Potential Impact on Biological Activity |

| Alkyl | Isopropyl, Ethylamino | Modulates hydrophobicity and steric fit. ipinnovative.com |

| Aryl | Phenyl, Substituted Phenyl | Can introduce π-π stacking interactions and alter electronic properties. |

| Heterocyclic | Pyridine, Pyrimidine, Oxadiazole | Provides opportunities for additional hydrogen bonding and polar interactions. cyberleninka.runih.gov |

The specific placement of substituents on the benzene ring is critical for biological activity, a concept known as positional isomerism. solubilityofthings.com Even a slight shift in a substituent's position can lead to a dramatic change in the compound's shape and electronic properties, thereby altering its interaction with a biological target. solubilityofthings.comnih.gov

For instance, the biological profile of 2,6-dichlorobenzamidine is distinct from its positional isomers, such as 2,4-dichlorobenzamidine or 3,5-dichlorobenzamidine. The 2,6-dichloro substitution pattern creates a unique steric and electronic environment around the amidine group. In contrast, a 2,4-dichloro pattern results in a different molecular shape and dipole moment, which would necessitate a different binding site architecture for optimal interaction. researchgate.net Studies on various compound classes have consistently shown that different positional isomers can exhibit widely varying levels of activity, with one isomer often being significantly more potent than others. nih.gov

Stereochemistry and Chiral Recognition in Biological Interactions

When substituents introduced to the 2,6-dichlorobenzamidine scaffold create a chiral center, the resulting stereoisomers (enantiomers or diastereomers) can exhibit different biological activities. mdpi.com Biological systems, such as protein receptors and enzymes, are themselves chiral and can therefore differentiate between stereoisomers. This phenomenon is known as chiral recognition.

Often, only one enantiomer (the eutomer) is responsible for the desired biological effect, while the other (the distomer) may be less active or inactive. mdpi.com This difference in activity arises because the eutomer can achieve a more precise three-dimensional fit with the chiral binding site, allowing for optimal interactions (e.g., hydrogen bonds, hydrophobic interactions). Research on other benzamide derivatives has highlighted the importance of specific configurations, such as the (S)-configuration in a side chain, for high-affinity binding to targets like the dopamine (B1211576) D2 receptor. nih.gov This principle suggests that for chiral derivatives of 2,6-dichlorobenzamidine, a stereoselective interaction with the biological target is highly probable, making stereochemistry a critical factor in drug design. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. lkouniv.ac.innih.gov QSAR models aim to predict the activity of new, unsynthesized compounds by identifying key physicochemical properties, or "descriptors," that correlate with their biological effects. lkouniv.ac.in

For benzamide and related derivatives, QSAR studies have identified several important descriptors: nih.govfrontiersin.org

Hydrophobicity (logP): This descriptor measures a compound's partitioning between an oily and an aqueous phase and is often critical for membrane permeability and interaction with hydrophobic binding pockets.

Electronic Properties: Descriptors like Hammett constants or calculated atomic charges reflect the electron-donating or -withdrawing nature of substituents, which influences electrostatic and hydrogen-bonding interactions.

Steric/Topological Descriptors: Parameters such as molar refractivity and Balaban index quantify the size, shape, and branching of the molecule, which are crucial for ensuring a good physical fit with the receptor. researchgate.net

A typical QSAR study involves calculating these descriptors for a series of related compounds and then using statistical methods, like multiple linear regression, to build a predictive model. frontiersin.orgresearchgate.net

The following table lists common descriptors used in QSAR studies of aromatic amides.

| Descriptor Type | Example Descriptor | Property Represented | Relevance to Activity |

| Hydrophobic | logP | Lipophilicity | Membrane transport, hydrophobic interactions. nih.gov |

| Electronic | ELUMO, Atomic Charges | Electron distribution, reactivity | Electrostatic interactions, hydrogen bonding. nih.gov |

| Steric/Topological | Molar Refractivity, Balaban Index (J) | Molecular size, shape, and volume | Steric hindrance, receptor fit. researchgate.net |

Molecular Docking and Computational Chemistry for Binding Mode Prediction

Molecular docking is a powerful computational technique used to predict the preferred orientation and binding affinity of one molecule (a ligand, such as 2,6-dichlorobenzamidine) when bound to the active site of another (a receptor, typically a protein). nih.govbeilstein-journals.org This method is instrumental in understanding the molecular basis of a compound's activity.

The process involves placing the ligand into the binding site of the receptor in various possible conformations and using a "scoring function" to estimate the strength of the interaction for each pose. beilstein-journals.org The pose with the best score is predicted to be the most likely binding mode. beilstein-journals.org

For derivatives of 2,6-dichlorobenzamidine, docking studies can:

Visualize Binding Interactions: Identify key amino acid residues in the receptor that form hydrogen bonds, hydrophobic interactions, or electrostatic interactions with the ligand. mdpi.com

Explain SAR Data: Provide a structural rationale for why certain substituents enhance activity while others diminish it. For example, docking could show that a larger substituent clashes with the protein wall, while a smaller one fits perfectly. nih.gov

Guide Drug Design: Predict how new modifications to the 2,6-dichlorobenzamidine structure might improve binding affinity, leading to the design of more potent compounds. nih.gov

Computational chemistry methods, such as Density Functional Theory (DFT), complement docking by providing accurate information about the ligand's electronic structure and conformational stability, which are crucial inputs for high-quality docking simulations. nih.govresearchgate.net

Pharmacophore Modeling and Ligand Design

Pharmacophore modeling and ligand design are pivotal computational techniques in modern drug discovery, enabling the rational design of novel molecules with desired biological activities. For 2,6-dichloro-benzamidine and its derivatives, these approaches are instrumental in elucidating the key chemical features required for molecular recognition at a biological target and in guiding the synthesis of more potent and selective compounds.

Pharmacophore models are three-dimensional arrangements of essential steric and electronic features that a molecule must possess to interact with a specific target receptor and elicit a biological response. These features typically include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, aromatic rings, and positively or negatively ionizable groups. The development of a pharmacophore model can be approached from two main perspectives: ligand-based and structure-based methods.

Ligand-based pharmacophore modeling is employed when the three-dimensional structure of the biological target is unknown. This method relies on a set of active compounds to derive a common feature hypothesis that is presumed to be responsible for their activity. For a series of this compound analogs, this would involve aligning the structures of the most active compounds and identifying the shared chemical features and their spatial relationships.

In contrast, structure-based pharmacophore modeling utilizes the known 3D structure of the target protein, typically obtained from X-ray crystallography or NMR spectroscopy. This approach involves identifying the key interaction points between the target's binding site and a known ligand, or by analyzing the binding pocket's properties to define a set of complementary features for a potential ligand.

Once a pharmacophore model is established, it serves as a 3D query for virtual screening of large compound libraries to identify novel scaffolds that match the pharmacophoric features and are therefore likely to be active. Furthermore, the model provides a blueprint for the de novo design of new ligands or for the optimization of existing leads by suggesting modifications that enhance the interaction with the target.

Detailed research into the pharmacophore modeling of this compound derivatives is an evolving area. However, studies on analogous di-halogenated benzamide scaffolds provide valuable insights into the likely pharmacophoric features. For instance, research on 2,6-difluorobenzamide (B103285) derivatives as inhibitors of the bacterial cell division protein FtsZ has highlighted the importance of the di-halogenated phenyl ring for binding, along with a flexible linker and a terminal functional group that can engage in specific interactions within the binding pocket.

A hypothetical pharmacophore model for a this compound derivative targeting a specific enzyme could include:

An aromatic ring feature corresponding to the 2,6-dichlorophenyl moiety.

One or two hydrogen bond acceptor features originating from the chlorine atoms.

A hydrogen bond donor feature from the amidine group.

A positive ionizable feature associated with the protonated amidine group, which can be crucial for forming salt bridges with acidic residues in the target's active site.

The spatial arrangement and distances between these features would be critical for defining the activity.

The following table presents data from a study on the antimicrobial activity of two synthesized 2,6-dichlorobenzamide (B151250) derivatives, which can be considered as an initial step in understanding the structure-activity relationships that would inform a pharmacophore model.

| Compound ID | Structure | Zone of Inhibition (mm) vs. S. aureus | Zone of Inhibition (mm) vs. E. coli |

| JV1 | N-(2-aminoethyl)-2,6-dichlorobenzamide | 12 | 10 |

| JV2 | 2,6-dichloro-N-(propan-2-yl)benzamide | 15 | 13 |

From this limited dataset, it can be inferred that the nature of the substituent on the amide nitrogen influences the antimicrobial activity. The isopropyl group in JV2 confers slightly better activity against both bacterial strains compared to the aminoethyl group in JV1. This suggests that the hydrophobicity and steric bulk at this position could be important features to consider in a pharmacophore model for antimicrobial 2,6-dichlorobenzamides.

Ligand design based on such a pharmacophore model would involve proposing new derivatives with modifications to the core structure. For example, altering the substituents on the phenyl ring or exploring a wider range of functionalities on the amide nitrogen could lead to compounds with improved potency and selectivity. Computational tools such as molecular docking can then be used to predict the binding modes of these newly designed ligands within the target's active site, further refining the design process before undertaking chemical synthesis and biological evaluation.

Metabolism and Environmental Fate of 2,6 Dichloro Benzamidine

Metabolic Pathways in Biological Systems

There is a lack of specific research on the metabolic pathways of 2,6-dichlorobenzamidine in any biological system, including plants. Studies on the related amide, 2,6-dichlorobenzamide (B151250), have identified specific metabolic processes.

Hydroxylation and Conjugation (e.g., Glycosides in Plants)

No studies have been identified that describe the hydroxylation and subsequent conjugation of 2,6-dichlorobenzamidine in plants. For the related compound, 2,6-dichlorobenzamide, research has shown that it undergoes hydroxylation to form 3-hydroxy-2,6-dichlorobenzamide and 4-hydroxy-2,6-dichlorobenzamide. These hydroxylated metabolites can then be conjugated with sugars to form glycosides.

Absorption and Translocation Studies

There is no available information from studies on the absorption and translocation of 2,6-dichlorobenzamidine in plants.

Environmental Transformation Products and Persistence

Specific data on the environmental transformation products and the persistence of 2,6-dichlorobenzamidine in soil or water is not present in the available literature. For context, its precursor herbicide, dichlobenil (B1670455), transforms into the highly persistent and mobile metabolite 2,6-dichlorobenzamide (BAM), which is a frequently detected groundwater contaminant. helsinki.firesearchgate.netnih.gov The environmental fate of 2,6-dichlorobenzamidine itself has not been documented.

Detection and Monitoring in Environmental Samples

No analytical methods or monitoring studies have been published that specifically target the detection of 2,6-dichlorobenzamidine in environmental samples. In contrast, various methods exist for the detection and quantification of 2,6-dichlorobenzamide (BAM) in water and soil, including enzyme-linked immunosorbent assays (ELISA) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govresearchgate.netnih.gov

Advanced Applications and Future Directions in 2,6 Dichloro Benzamidine Research

Drug Discovery and Development of Therapeutic Agents

The benzamidine (B55565) moiety is recognized in medicinal chemistry as a versatile scaffold, often explored for its ability to inhibit enzymes like serine proteases due to its structural similarity to arginine. The addition of dichloro-substituents on the phenyl ring is a common strategy to modulate physicochemical properties such as lipophilicity and metabolic stability, potentially enhancing pharmacological profiles.

Optimization of Pharmacological Profiles

While no specific structure-activity relationship (SAR) studies on 2,6-Dichloro-benzamidine were identified, the principles of medicinal chemistry suggest that the 2,6-dichloro substitution pattern would significantly influence its pharmacological profile. The chlorine atoms are electron-withdrawing and can alter the pKa of the amidine group, affecting its interaction with biological targets. Furthermore, these bulky substituents can provide steric hindrance, potentially preventing metabolic degradation and improving oral bioavailability. Research on other benzamidine derivatives has shown that modifications to the phenyl ring are crucial for tuning activity and selectivity.

Development of Specific and Potent Inhibitors

Benzamidine and its derivatives are classical inhibitors of trypsin-like serine proteases. The development of specific and potent inhibitors often involves modifying the core benzamidine scaffold to achieve selective interactions with the target enzyme's active site. While no inhibitors have been explicitly developed from this compound, its structural features suggest it could serve as a starting point for designing inhibitors for various enzymes. The dichloro-phenyl group could be oriented to fit into specific hydrophobic pockets of a target protein, a strategy employed in the design of other enzyme inhibitors.

Use as Chemical Probes in Biological Systems

Chemical probes are essential tools for studying biological systems. Affinity-based protein profiling (AfBPP) and activity-based protein profiling (ABPP) are powerful techniques that use small molecule probes to identify and characterize protein targets. nih.govmagtechjournal.comyoutube.com A chemical probe based on the this compound scaffold could potentially be developed. Such a probe would typically include a reactive group for covalent modification of the target and a reporter tag (e.g., a fluorophore or biotin) for detection and isolation. However, the literature does not currently contain examples of this compound being utilized as a chemical probe.

Materials Science and Supramolecular Chemistry Applications

Halogen bonding is an increasingly important non-covalent interaction in crystal engineering and supramolecular chemistry. researchgate.netnih.gov The chlorine atoms of this compound could act as halogen bond donors, directing the self-assembly of molecules into well-defined supramolecular architectures. researchgate.netrsc.orgrsc.org These interactions, in concert with the hydrogen bonding capabilities of the amidine group, could lead to the formation of novel materials such as organogels or liquid crystals. While this remains a theoretical potential, there is no specific research demonstrating the application of this compound in materials science.

Emerging Research Areas and Unexplored Potential

The true potential of this compound remains largely unexplored. Based on the known activities of related compounds, several research avenues could be pursued:

Antimicrobial Drug Development : Benzamidine derivatives have shown promise as antimicrobial agents. researcher.lifenih.gov Systematic evaluation of this compound and its analogs against a panel of pathogenic bacteria and fungi could reveal novel therapeutic leads. A recent study on the synthesis of 2,6-dichlorobenzamide (B151250) derivatives has paved the way for evaluating their antimicrobial and disinfectant properties. ipinnovative.com

Anticancer Research : Many small molecules containing dichlorophenyl motifs have been investigated as anticancer agents. Exploring the cytotoxicity of this compound against various cancer cell lines could be a fruitful area of investigation.

Fragment-Based Drug Discovery : The 2,6-dichlorophenyl moiety can be considered a valuable fragment in fragment-based drug discovery (FBDD) campaigns to identify new binding sites on protein targets.

Crystal Engineering : A systematic study of the co-crystallization of this compound with other molecules could lead to the discovery of new solid forms with tunable physicochemical properties, which is highly relevant for pharmaceutical development. nih.gov

Conclusion

Summary of Key Research Findings on 2,6-Dichloro-benzamidine

Research on this compound, more commonly known in environmental science as 2,6-Dichlorobenzamide (B151250) (BAM), has primarily focused on its significant role as a major and persistent environmental metabolite. It is the dominant degradation product of the herbicide dichlobenil (B1670455). nih.govnih.gov A substantial body of research has been dedicated to its environmental fate and distribution, particularly its tendency to contaminate groundwater resources due to its water-soluble nature. nih.govresearchgate.netresearchgate.net Consequently, significant efforts have been made to develop sensitive analytical methods, such as enzyme-linked immunosorbent assays (ELISA), for its detection in water samples to monitor compliance with regulatory limits. nih.gov

Beyond its environmental impact, this compound serves as a valuable chemical intermediate. Studies have demonstrated its use as a precursor in the synthesis of novel compounds with potential biological activities. Researchers have successfully synthesized derivatives of 2,6-dichlorobenzamide to evaluate their antimicrobial and disinfectant properties. ipindexing.comipinnovative.com Furthermore, its hydrochloride salt, 2,6-Dichlorobenzamidine hydrochloride, is recognized as a key compound in pharmaceutical research, particularly for its applications in drug discovery and enzyme inhibition studies. chemimpex.com The compound's structural scaffold has also been utilized in the development of other agrochemicals, such as fungicides and herbicides. chemimpex.com

Current Challenges and Limitations in Research

A primary challenge in the study of this compound is its high persistence in the environment. researchgate.net Its resistance to natural degradation leads to long-term contamination of soil and groundwater, posing a significant problem for drinking water production. researchgate.net While certain bacteria, such as Aminobacter sp. MSH1, have been identified as capable of mineralizing BAM, a comprehensive understanding of the genetic and enzymatic pathways involved in this biodegradation is still lacking. researchgate.net This knowledge gap limits the development of effective and large-scale bioremediation strategies to address existing contamination.

Another limitation is the complexity of its formation and transport in the environment. The degradation of the parent compound, dichlobenil, to BAM can be a slow process occurring over many years, making it difficult to correlate the timing of herbicide application with the detection of the metabolite in groundwater. researchgate.net From a synthetic chemistry perspective, while the compound is a useful building block, the efficient synthesis of certain sterically hindered or electronically complex derivatives can be challenging, necessitating the development of novel synthetic methodologies. uantwerpen.be

Future Perspectives and Promising Avenues for Investigation

Future research on this compound is poised to advance in several key areas. A significant and promising avenue is the in-depth genetic and molecular study of microorganisms capable of its degradation. researchgate.net Elucidating the specific genes and enzymes, such as the amidase BbdA, could pave the way for enhanced bioremediation techniques, including bioaugmentation of contaminated sites or the development of enzymatic water treatment systems. researchgate.net Concurrently, the development of novel materials, such as biodegradable composites, for the effective removal of BAM from drinking water presents another important research frontier. researchgate.net

In the realm of synthetic and medicinal chemistry, the 2,6-dichlorobenzamide structure continues to be a promising scaffold for the design of new bioactive molecules. Further synthesis and evaluation of derivatives for antimicrobial, fungicidal, and other pesticidal activities are warranted. ipindexing.comipinnovative.commdpi.com Its role as an intermediate in pharmaceutical development, particularly in creating selective enzyme inhibitors, invites deeper investigation to explore potential therapeutic applications. chemimpex.comchemimpex.com Additionally, its application in material science, for instance in the synthesis of novel polymers, is an emerging area that could lead to new technological advancements. chemimpex.com

Q & A

Q. What are the critical safety protocols for handling 2,6-Dichloro-benzamidine in laboratory settings?

- Methodological Answer: Researchers must wear protective gear (gloves, masks, lab coats, and goggles) to avoid skin contact or inhalation. Experiments involving toxic byproducts should be conducted in fume hoods or gloveboxes. Post-experiment waste must be segregated and disposed via certified hazardous waste management services to mitigate environmental risks . Cross-contamination is minimized by using disposable filter-tipped pipettes and sterilized equipment.

Q. How is this compound synthesized and characterized in academic research?

- Methodological Answer: Synthesis typically involves nucleophilic substitution or condensation reactions using precursors like 2,6-dichlorobenzoyl chloride. Characterization relies on spectral techniques:

Q. What analytical techniques ensure purity assessment of this compound?

- Methodological Answer: High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) quantifies impurities. Thermal stability is assessed via thermogravimetric analysis (TGA), while differential scanning calorimetry (DSC) determines melting points. Purity ≥95% is standard for research-grade synthesis .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural elucidation of this compound derivatives?

- Methodological Answer: Contradictions (e.g., unexpected NMR splitting or IR peaks) require iterative validation:

- Compare experimental data with computational predictions (DFT-based NMR/IR simulations).

- Use heteronuclear correlation spectroscopy (HSQC/HMBC) to resolve ambiguous proton-carbon assignments.

- Cross-reference with databases like NIST Chemistry WebBook for benchmark spectra .

- Document anomalies and re-test under controlled conditions (e.g., solvent, temperature) .

Q. What strategies optimize the antimicrobial activity of this compound derivatives in structure-activity relationship (SAR) studies?

- Methodological Answer:

- Substituent modulation: Introduce electron-withdrawing groups (e.g., nitro, trifluoromethyl) at the benzamidine ring to enhance membrane permeability.

- Bioisosteric replacement: Replace chlorine with bioisosteres like fluorine to improve metabolic stability.

- In vitro assays: Use standardized MIC (minimum inhibitory concentration) tests against Gram-positive/negative bacteria, with positive controls (e.g., ampicillin). Statistical validation via ANOVA ensures reproducibility .

Q. How do solvent polarity and reaction conditions influence the synthetic yield of this compound?

- Methodological Answer: Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction kinetics by stabilizing transition states. Yield optimization involves:

- Temperature control: Reactions at 60–80°C minimize side-product formation.

- Catalyst screening: Palladium or copper catalysts improve coupling efficiency in cross-reactions.

- DoE (Design of Experiments): Use factorial designs to assess interactions between variables (solvent, temperature, stoichiometry) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.